5-Methoxy-4-methylpyridin-3-amine hydrochloride

Descripción

Nomenclature and Classification

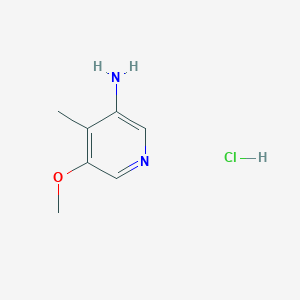

5-Methoxy-4-methylpyridin-3-amine hydrochloride belongs to the broader category of heterocyclic aromatic tertiary amine derivatives, specifically classified as a pyridine derivative. The compound represents a substituted aminopyridine where the pyridine ring system serves as the core structure with three distinct substituents positioned at specific locations. The primary classification places this molecule within the heterocyclic compounds category, characterized by nitrogen-containing ring structures that impart distinct reactivity and biological properties.

The International Union of Pure and Applied Chemistry name for this compound follows systematic nomenclature principles, designating it as 5-methoxy-4-methylpyridin-3-amine combined with hydrochloride to indicate the salt formation. This naming convention reflects the specific positioning of functional groups: the methoxy group at position 5, the methyl group at position 4, and the amino group at position 3 of the pyridine ring. The compound demonstrates characteristics typical of pyridine derivatives, which are widely studied in medicinal chemistry due to their diverse pharmacological applications and structural versatility.

The molecular classification extends to include its role as a substituted aminopyridine, a subclass that encompasses various compounds with amino groups attached to pyridine rings. These derivatives exhibit particular importance in pharmaceutical development, serving as key intermediates in the synthesis of bioactive molecules. The heterocyclic nature of the compound contributes to its chemical stability and provides multiple sites for further derivatization, making it a valuable synthetic building block in organic chemistry applications.

Historical Context and Discovery

The development and characterization of this compound emerged from systematic investigations into aminopyridine derivatives and their synthetic accessibility. The compound was first documented in chemical databases in 2010, with initial creation records indicating its synthesis and characterization during early comprehensive studies of substituted pyridine compounds. The discovery process involved methodical exploration of pyridine ring substitution patterns, particularly focusing on combinations of methoxy, methyl, and amino functionalities.

Research into aminopyridine derivatives gained momentum through studies investigating heterocyclic compounds with potential biological activities. The broader aminopyridine family, including 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, had been extensively studied for their chemical properties and biological applications. This foundational work provided the theoretical framework for developing more complex substituted derivatives like this compound.

The synthesis methodology for this specific compound evolved from established protocols for creating substituted pyridine derivatives. Early synthetic approaches focused on introducing multiple substituents onto the pyridine ring system while maintaining chemical stability and desired reactivity patterns. The formation of the hydrochloride salt represents a common practice in pharmaceutical chemistry to enhance compound stability, solubility, and handling properties during storage and application.

Contemporary research has expanded the understanding of this compound's synthetic accessibility and potential applications. The molecule's discovery contributed to the broader knowledge base regarding heterocyclic amine derivatives and their utility in pharmaceutical intermediate synthesis. Recent modifications to database entries, as recent as 2025, indicate ongoing research interest and potential new applications for this compound in various chemical and biological contexts.

Registration and Identification

Propiedades

IUPAC Name |

5-methoxy-4-methylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5-6(8)3-9-4-7(5)10-2;/h3-4H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNQLPGBPHSPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673038 | |

| Record name | 5-Methoxy-4-methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185094-00-1 | |

| Record name | 5-Methoxy-4-methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

5-Methoxy-4-methylpyridin-3-amine hydrochloride (C₇H₁₁ClN₂O) is a pyridine derivative recognized for its potential biological activity in various therapeutic contexts. This compound features a methoxy group and an amino group, contributing to its reactivity and interaction with biological targets.

The molecular structure of this compound is characterized by:

- Molecular Formula : C₇H₁₁ClN₂O

- Molecular Weight : 138.17 g/mol

- Functional Groups : Methoxy (-OCH₃) and amino (-NH₂) groups

The presence of these functional groups enables the compound to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic attacks, enhancing its utility in synthetic chemistry and pharmacological applications.

Research indicates that this compound interacts with specific molecular targets, influencing several biological pathways. Preliminary studies suggest that it may modulate the activity of enzymes and proteins involved in inflammatory responses and cell signaling pathways. Notably, compounds with similar structures have been shown to inhibit inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications:

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

- Neuroprotective Effects : The compound may exhibit neuroprotective properties, which are crucial for treating neurodegenerative diseases .

- Anti-inflammatory Properties : It has been suggested that this compound could play a role in reducing inflammation through the modulation of specific signaling pathways .

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Assays : In vitro studies have been conducted using various cancer cell lines (e.g., HeLa, K562) to assess the cytotoxic effects of this compound. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a therapeutic agent in oncology.

- Neuroprotective Mechanisms : A study investigated the neuroprotective effects of related compounds, revealing that modifications to the pyridine structure could enhance activity against neurodegenerative conditions such as Alzheimer's disease. These findings suggest that this compound may also possess similar protective mechanisms .

Future Directions

The ongoing exploration of this compound's biological activity is critical for developing new pharmacological agents. Future research should focus on:

- Structure-Activity Relationship (SAR) : Identifying how modifications to the chemical structure influence biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and bioavailability of the compound.

- Mechanistic Studies : Investigating the detailed mechanisms through which this compound exerts its biological effects.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Neuropharmacology

5-Methoxy-4-methylpyridin-3-amine hydrochloride has been studied for its effects on potassium (K) channels, which are crucial in neuronal excitability and signaling. Research indicates that derivatives of pyridin-3-amine compounds, including this compound, can act as K channel blockers. Such action is particularly relevant in conditions like multiple sclerosis and spinal cord injuries where demyelination leads to increased K efflux, impairing neuronal function .

Potential as a PET Radiotracer

Recent studies have highlighted the potential of this compound as a candidate for positron emission tomography (PET) imaging. Its ability to bind effectively to K channels may allow for imaging of demyelinated lesions in neurological disorders, providing insights into disease progression and treatment efficacy .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various organic chemistry techniques. The compound's chemical structure allows for modifications that enhance its pharmacological properties. For instance, the introduction of different substituents at various positions on the pyridine ring can lead to altered biological activity and specificity towards certain molecular targets .

Case Studies and Research Findings

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of K channel blockers identified this compound as a promising candidate due to its favorable pharmacokinetic profile. In vitro experiments demonstrated that this compound could significantly reduce neuronal cell death in models of excitotoxicity, suggesting its potential therapeutic role in neurodegenerative diseases .

Case Study: Cancer Research

Another area of exploration is the role of this compound in cancer research. As a small molecule inhibitor, it has been evaluated for its effects on cell cycle regulation and apoptosis in various cancer cell lines. Preliminary results indicate that it may inhibit specific protein kinases involved in tumor growth, suggesting a dual role in both neuroprotection and cancer therapy .

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Solubility

- Electron-Donating vs. Electron-Withdrawing Groups : The methyl and methoxy groups in 5-methoxy-4-methylpyridin-3-amine HCl are electron-donating, enhancing the pyridine ring’s basicity and solubility in polar solvents. In contrast, chloro (4-chloro-5-methoxypyridin-3-amine) and trifluoromethyl (compound in ) groups are electron-withdrawing, reducing solubility but increasing stability toward oxidation .

- Hydroxy Group Impact: The hydroxyl group in 3-amino-5-methoxypyridin-4-ol·2HCl introduces hydrogen-bonding capacity, likely improving aqueous solubility compared to the methyl-substituted analogue .

Pharmacological Potential

- The presence of a methoxy group may modulate blood-brain barrier permeability, a critical factor in central nervous system-targeted drugs .

- The piperidine -containing compound () demonstrates how heterocyclic extensions can enhance receptor binding affinity, a strategy applicable to drug design .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Methoxy-4-methylpyridin-3-amine hydrochloride, and how are they experimentally determined?

- Answer : Key properties include molecular weight (174.63 g/mol, calculated as C₇H₁₀N₂O·HCl), solubility (DMSO >5 mg/mL; water ~4 mg/mL), and stability under varying pH/temperature . Characterization methods:

- NMR spectroscopy (¹H/¹³C) to confirm structure and purity.

- HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) for quantification .

- Thermogravimetric analysis (TGA) to assess thermal stability.

Q. What synthetic routes are reported for this compound?

- Answer : A common route involves nucleophilic substitution on a pyridine precursor. For example:

- Step 1 : Methoxylation of 4-methylpyridin-3-amine using methanol under acidic conditions.

- Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol .

- Critical parameters : Reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and purification via recrystallization (ethanol/water mixture).

Q. How can researchers validate the purity of this compound for in vitro assays?

- Answer : Combine orthogonal techniques:

- Elemental analysis to verify C, H, N, Cl content.

- Mass spectrometry (ESI-MS) for molecular ion confirmation.

- Melting point determination (compare to literature values; e.g., ~178°C for analogous pyridinamine derivatives ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions. Mitigation strategies:

- Standardize protocols : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., SB-202190 for p38 MAP kinase inhibition ).

- Validate solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts.

- Replicate studies across independent labs with blinded data analysis.

Q. What strategies are recommended for studying the compound’s mechanism of action in kinase inhibition?

- Answer :

- Kinase profiling : Use a panel of recombinant kinases (e.g., p38 MAPK, JNK) with ATP-competitive assays .

- Structural analysis : Co-crystallize the compound with target kinases (X-ray diffraction) to identify binding motifs.

- Cellular validation : Measure downstream biomarkers (e.g., phosphorylated transcription factors via Western blot).

Q. How can solubility limitations be addressed in pharmacokinetic studies?

- Answer :

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility .

- Salt forms : Compare hydrochloride with other salts (e.g., mesylate) for improved bioavailability.

- pH adjustment : Test solubility in buffers (pH 1–8) to mimic physiological conditions.

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Answer :

- LC-MS/MS : Use a reverse-phase column with ion-pairing agents (e.g., trifluoroacetic acid) and internal standards (e.g., deuterated analogs) .

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for plasma/brain homogenates.

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.